Cas no 83783-33-9 (3-formyl-1H-Indole-6-carbonitrile)

3-Formyl-1H-Indole-6-carbonitrile is a versatile heterocyclic compound featuring both formyl and cyano functional groups on an indole scaffold. Its structural properties make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The formyl group offers reactivity for condensation or nucleophilic addition reactions, while the electron-withdrawing cyano group enhances its utility in cyclization and cross-coupling processes. This compound exhibits high purity and stability, ensuring consistent performance in complex synthetic routes. Its well-defined molecular structure allows for precise modifications, making it a preferred choice for researchers developing novel bioactive compounds or advanced materials.
3-formyl-1H-Indole-6-carbonitrile structure
83783-33-9 structure
Product Name:3-formyl-1H-Indole-6-carbonitrile
CAS No:83783-33-9
MF:C10H6N2O
MW:170.16744184494
MDL:MFCD06657155
CID:844996
PubChem ID:10749660
Update Time:2025-11-07

3-formyl-1H-Indole-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-formyl-1H-Indole-6-carbonitrile
    • 6-cyanoindole-3-carboxaldehyde
    • 3-Formyl-6-cyano-1H-indole
    • 3-Formyl-1H-indole-6-carbonitrile (ACI)
    • 3-Formyl-6-cyano-1H-indole, AldrichCPR
    • DS-17671
    • STK655272
    • BBL030587
    • 3-Formylindole-6-carbonitrile
    • 1H-Indole-6-carbonitrile, 3-formyl-
    • 83783-33-9
    • DTXSID20444285
    • SB21997
    • MFCD06657155
    • CS-0043779
    • SY034543
    • NCGC00337486-01
    • SCHEMBL1307459
    • KCNWLZZKKCXGOC-UHFFFAOYSA-N
    • ALBB-035495
    • AKOS005585579
    • FD13064
    • AB01328766-02
    • MDL: MFCD06657155
    • Inchi: 1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
    • InChI Key: KCNWLZZKKCXGOC-UHFFFAOYSA-N
    • SMILES: N#CC1C=C2C(C(=CN2)C=O)=CC=1

Computed Properties

  • Exact Mass: 170.048012819g/mol
  • Monoisotopic Mass: 170.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 56.6Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 429.6°C at 760 mmHg
  • Solubility: Very slightly soluble (0.27 g/l) (25 º C),

3-formyl-1H-Indole-6-carbonitrile Security Information

3-formyl-1H-Indole-6-carbonitrile Pricemore >>

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3-formyl-1H-Indole-6-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ;  4 h, 45 °C
2.1 Reagents: Phosphorus oxychloride ;  rt → -5 °C; 20 min, -5 °C
2.2 Solvents: Dimethylformamide ;  10 °C; 1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, pH 7 - 8, reflux
Reference
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; et al, Yingyong Huaxue, 2005, 22(4), 454-456

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt → -5 °C; 20 min, -5 °C
1.2 Solvents: Dimethylformamide ;  10 °C; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, pH 7 - 8, reflux
Reference
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; et al, Yingyong Huaxue, 2005, 22(4), 454-456

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Pivalic acid Catalysts: Ruthenium trichloride Solvents: N-Methylacetamide ;  0 °C; 24 h, 25 °C
Reference
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source
Wu, Wenliang; et al, Journal of the American Chemical Society, 2011, 133(31), 11924-11927

Production Method 4

Reaction Conditions
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Production Method 5

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  4 h, 135 °C
2.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ;  4 h, 45 °C
3.1 Reagents: Phosphorus oxychloride ;  rt → -5 °C; 20 min, -5 °C
3.2 Solvents: Dimethylformamide ;  10 °C; 1 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, pH 7 - 8, reflux
Reference
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; et al, Yingyong Huaxue, 2005, 22(4), 454-456

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ;  0 °C
2.1 Solvents: Dimethylformamide ;  4 h, 135 °C
3.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ;  4 h, 45 °C
4.1 Reagents: Phosphorus oxychloride ;  rt → -5 °C; 20 min, -5 °C
4.2 Solvents: Dimethylformamide ;  10 °C; 1 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, pH 7 - 8, reflux
Reference
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; et al, Yingyong Huaxue, 2005, 22(4), 454-456

3-formyl-1H-Indole-6-carbonitrile Raw materials

3-formyl-1H-Indole-6-carbonitrile Preparation Products

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Amadis Chemical Company Limited
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(CAS:83783-33-9)3-formyl-1H-Indole-6-carbonitrile
Order Number:A864213
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):477.0
Email:sales@amadischem.com

Additional information on 3-formyl-1H-Indole-6-carbonitrile

Recent Advances in the Application of 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) in Chemical Biology and Pharmaceutical Research

The compound 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its formyl and cyano functional groups, serves as a critical building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential as a precursor for the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics, making it a focal point for researchers aiming to explore novel therapeutic avenues.

One of the most notable applications of 3-formyl-1H-Indole-6-carbonitrile lies in its role as an intermediate in the synthesis of small-molecule kinase inhibitors. Kinases are pivotal targets in oncology, and the structural features of this compound allow for the introduction of diverse pharmacophores, enhancing binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent inhibitors targeting the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer. The study reported that derivatives of 3-formyl-1H-Indole-6-carbonitrile exhibited nanomolar inhibitory activity, with improved pharmacokinetic profiles compared to existing therapeutics.

Beyond oncology, 3-formyl-1H-Indole-6-carbonitrile has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its derivatives as potential agents against drug-resistant bacterial strains. The study revealed that modifications at the formyl group led to compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the compound's adaptability in addressing global health challenges. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.

In addition to its therapeutic potential, 3-formyl-1H-Indole-6-carbonitrile has been employed in chemical biology as a fluorescent probe for studying protein-ligand interactions. Its inherent fluorescence properties, combined with its small molecular weight, make it an ideal candidate for labeling and tracking biomolecules in complex biological systems. A 2022 study in ACS Chemical Biology utilized this compound to develop a novel probe for real-time monitoring of enzyme activity in live cells, providing insights into dynamic cellular processes that were previously difficult to observe.

The synthesis and scalability of 3-formyl-1H-Indole-6-carbonitrile have also been subjects of recent advancements. A 2023 report in Organic Process Research & Development detailed a cost-effective and environmentally friendly synthetic route, employing catalytic methods to improve yield and reduce waste. This development is particularly significant for industrial-scale production, ensuring a steady supply for ongoing and future research endeavors.

In conclusion, 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) continues to be a molecule of high interest in chemical biology and pharmaceutical research. Its multifaceted applications—spanning drug discovery, antimicrobial development, and chemical probes—highlight its versatility and potential to address unmet medical needs. As research progresses, further exploration of its derivatives and mechanisms of action is expected to yield even more groundbreaking discoveries in the coming years.

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Amadis Chemical Company Limited
(CAS:83783-33-9)3-formyl-1H-Indole-6-carbonitrile
A864213
Purity:99%
Quantity:25g
Price ($):477.0
Email